(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(2,5-dimethoxyphenyl)pyrrolidine-2,3-dione
Description
4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a combination of various functional groups, including a bromobenzoyl group, a tert-butyl oxazole, a dimethoxyphenyl group, and a hydroxy dihydropyrrolone
Properties
Molecular Formula |
C26H25BrN2O6 |
|---|---|
Molecular Weight |
541.4 g/mol |
IUPAC Name |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(2,5-dimethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H25BrN2O6/c1-26(2,3)19-13-20(28-35-19)29-22(17-12-16(33-4)10-11-18(17)34-5)21(24(31)25(29)32)23(30)14-6-8-15(27)9-7-14/h6-13,22,30H,1-5H3/b23-21+ |
InChI Key |
LUIQCLQBUUEKDA-XTQSDGFTSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C2=O)C4=C(C=CC(=C4)OC)OC |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the bromobenzoyl and oxazole derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include brominating agents, tert-butylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromobenzoyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like NH3 (Ammonia) or RSH (Thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromine atom could yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups allows for the tuning of its physical and chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-5-PHENYL-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but lacks the dimethoxyphenyl group.
4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-THIONE: Similar structure but contains a thione group instead of a ketone.
Uniqueness
The uniqueness of 4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of functional groups, which allows for a wide range of chemical transformations and potential applications. Its structural complexity also makes it an interesting subject for scientific research and industrial development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
